molecular formula C18H20FNO3 B567829 N-boc-5--Benzyloxy-2-fluoroaniline CAS No. 1251033-10-9

N-boc-5--Benzyloxy-2-fluoroaniline

Cat. No.: B567829
CAS No.: 1251033-10-9
M. Wt: 317.36
InChI Key: DGAGOQBNOXKBPI-UHFFFAOYSA-N
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Description

N-boc-5–Benzyloxy-2-fluoroaniline is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.36 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy group, and a fluorine atom attached to an aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of N-boc-5–Benzyloxy-2-fluoroaniline typically involves multiple steps. One common synthetic route includes the following steps:

    Protection of Aniline: The aniline group is protected using a Boc protecting group to form N-boc-aniline.

    Introduction of Fluorine: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent.

    Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected aniline.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-boc-5–Benzyloxy-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-boc-5–Benzyloxy-2-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and design.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-boc-5–Benzyloxy-2-fluoroaniline involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active aniline group. This active form can then interact with enzymes or receptors, modulating their activity. The benzyloxy and fluorine groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-boc-5–Benzyloxy-2-fluoroaniline can be compared with other similar compounds, such as:

    N-boc-5–Benzyloxyaniline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    N-boc-2-fluoroaniline: Lacks the benzyloxy group, affecting its solubility and interaction with molecular targets.

    N-boc-5–Methoxy-2-fluoroaniline: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical and biological properties.

The presence of both the benzyloxy and fluorine groups in N-boc-5–Benzyloxy-2-fluoroaniline makes it unique, offering distinct advantages in terms of reactivity and application potential.

Properties

CAS No.

1251033-10-9

Molecular Formula

C18H20FNO3

Molecular Weight

317.36

IUPAC Name

tert-butyl N-(2-fluoro-5-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H20FNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

DGAGOQBNOXKBPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)F

Synonyms

N-boc-5--Benzyloxy-2-fluoroaniline

Origin of Product

United States

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